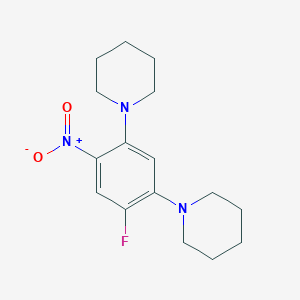![molecular formula C14H19N3O B5186641 5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate) is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PFI-2 and is a potent inhibitor of the histone lysine methyltransferase (KMT) SETD7. SETD7 is known to play a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and gene expression. Therefore, PFI-2 has been studied for its potential use in treating various diseases, including cancer.
作用机制
PFI-2 works by inhibiting the activity of SETD7, which is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 4 (H3K4). This methylation is known to be involved in the regulation of gene expression, and SETD7 has been shown to play a crucial role in various cellular processes, including cell cycle regulation and DNA repair. By inhibiting SETD7, PFI-2 can modulate the expression of various genes involved in cancer progression and other diseases.
Biochemical and Physiological Effects:
PFI-2 has been shown to have significant biochemical and physiological effects in various cellular systems. In cancer cells, PFI-2 inhibits the growth and proliferation of cancer cells by modulating the expression of various genes involved in cancer progression. PFI-2 has also been shown to have anti-inflammatory effects in various cellular systems, making it a potential therapeutic agent for treating inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of PFI-2 is its potent inhibitory activity against SETD7. This makes it a valuable tool for studying the role of SETD7 in various cellular processes. However, one of the limitations of PFI-2 is its complex synthesis method, which makes it difficult to obtain in large quantities. Additionally, PFI-2 has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on PFI-2. One potential direction is to study the safety and efficacy of PFI-2 in clinical trials for various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more potent and selective inhibitors of SETD7 that can be used as therapeutic agents. Additionally, further research is needed to understand the role of SETD7 in various cellular processes and the potential therapeutic applications of targeting SETD7 with PFI-2 and other inhibitors.
合成方法
The synthesis of PFI-2 involves several steps, starting with the reaction of 4-methoxy-1-piperidinecarboxaldehyde with 1H-benzimidazole-5-carboxylic acid. This reaction yields the intermediate compound, which is then treated with trifluoroacetic anhydride to obtain the final product, PFI-2. The synthesis of PFI-2 is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
PFI-2 has been extensively studied for its potential therapeutic applications in cancer treatment. SETD7 is known to play a crucial role in the regulation of various genes that are involved in cancer progression. Therefore, inhibiting SETD7 with PFI-2 has been shown to have anti-cancer effects in vitro and in vivo. PFI-2 has also been studied for its potential use in treating other diseases, including cardiovascular diseases and neurological disorders.
属性
IUPAC Name |
6-[(4-methoxypiperidin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-12-4-6-17(7-5-12)9-11-2-3-13-14(8-11)16-10-15-13/h2-3,8,10,12H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZVQQLIXHYFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)
![1-(4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-1-propanone trifluoroacetate](/img/structure/B5186565.png)

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)